Cas no 101400-29-7 ((R)-2-Methylbutanoyl Chloride)

(R)-2-Methylbutanoyl Chloride 化学的及び物理的性質

名前と識別子

-

- Butanoyl chloride, 2-methyl-, (2R)-

- A831479

- 101400-29-7

- SCHEMBL1130024

- XRPVXVRWIDOORM-SCSAIBSYSA-N

- (R)-2-Methylbutanoyl Chloride

-

- インチ: InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1

- InChIKey: XRPVXVRWIDOORM-SCSAIBSYSA-N

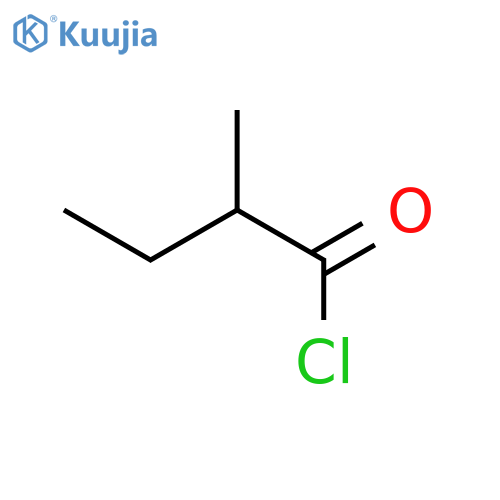

- ほほえんだ: CCC(C)C(=O)Cl

計算された属性

- せいみつぶんしりょう: 120.03427

- どういたいしつりょう: 120.034

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 70.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1A^2

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- PSA: 17.07

(R)-2-Methylbutanoyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M493305-2.5g |

(R)-2-Methylbutanoyl Chloride |

101400-29-7 | 2.5g |

$ 3000.00 | 2023-09-06 | ||

| TRC | M493305-500mg |

(R)-2-Methylbutanoyl Chloride |

101400-29-7 | 500mg |

$953.00 | 2023-05-17 | ||

| TRC | M493305-1g |

(R)-2-Methylbutanoyl Chloride |

101400-29-7 | 1g |

$ 1360.00 | 2022-06-03 | ||

| TRC | M493305-1000mg |

(R)-2-Methylbutanoyl Chloride |

101400-29-7 | 1g |

$1642.00 | 2023-05-17 | ||

| TRC | M493305-100mg |

(R)-2-Methylbutanoyl Chloride |

101400-29-7 | 100mg |

$207.00 | 2023-05-17 |

(R)-2-Methylbutanoyl Chloride 関連文献

-

1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

(R)-2-Methylbutanoyl Chlorideに関する追加情報

Chemical Profile of (R)-2-Methylbutanoyl Chloride (CAS No. 101400-29-7)

(R)-2-Methylbutanoyl Chloride, identified by the Chemical Abstracts Service Number (CAS No.) 101400-29-7, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This chiral ester derivative plays a crucial role in the development of various biochemical applications, particularly in the synthesis of enantiomerically pure compounds. The compound's unique structural properties make it a valuable intermediate in the production of fine chemicals and pharmaceuticals.

The molecular structure of (R)-2-Methylbutanoyl Chloride consists of a methyl group-substituted butanoyl moiety linked to a chlorine atom, which facilitates its use in various chemical transformations. The presence of the chiral center at the second carbon atom allows for the synthesis of enantiomerically pure derivatives, which are highly sought after in medicinal chemistry due to their specific biological activities. This property makes it particularly useful in the development of drugs that require high enantiomeric purity to achieve optimal therapeutic effects.

In recent years, significant advancements have been made in the application of chiral compounds like (R)-2-Methylbutanoyl Chloride in drug discovery and development. Researchers have leveraged its unique chemical properties to synthesize novel bioactive molecules with enhanced selectivity and reduced side effects. For instance, studies have demonstrated its utility in the preparation of protease inhibitors, which are critical in treating diseases such as HIV and cancer. The ability to produce enantiomerically pure forms of these inhibitors has led to more effective and safer therapeutic agents.

The synthesis of (R)-2-Methylbutanoyl Chloride typically involves the chlorination of 2-methylbutanoic acid or its derivatives. This process requires precise control over reaction conditions to ensure high yield and enantiomeric purity. Advances in catalytic methods, such as asymmetric hydrogenation and enzymatic resolution, have further improved the efficiency and scalability of its production. These innovations have not only reduced costs but also made it more accessible for industrial applications.

One of the most compelling aspects of (R)-2-Methylbutanoyl Chloride is its versatility in synthetic chemistry. It serves as a key intermediate in the preparation of various esters, amides, and other functionalized compounds. Its reactivity with nucleophiles allows for the construction of complex molecular architectures, making it indispensable in multi-step synthetic routes. This versatility has been exploited in the development of agrochemicals, where chiral esters derived from this compound exhibit improved efficacy and environmental compatibility.

The pharmaceutical industry has particularly benefited from the use of (R)-2-Methylbutanoyl Chloride in drug design. Enantiomerically pure drugs often exhibit superior pharmacokinetic properties compared to their racemic counterparts. For example, studies have shown that drugs with high enantiomeric purity tend to have better bioavailability and reduced toxicity. This has driven significant research efforts into developing efficient methods for producing chiral intermediates like this compound.

In conclusion, (R)-2-Methylbutanoyl Chloride (CAS No. 101400-29-7) is a versatile and highly valuable compound in organic synthesis and pharmaceutical chemistry. Its unique structural features and chiral properties make it an essential intermediate in the production of enantiomerically pure compounds with diverse applications. As research continues to uncover new synthetic methodologies and biological activities, the importance of this compound is expected to grow even further.

101400-29-7 ((R)-2-Methylbutanoyl Chloride) 関連製品

- 438015-36-2(2-amino-1-(4-propoxyphenyl)ethan-1-one)

- 1707735-44-1(7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one)

- 2229124-25-6(3-3-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1216134-31-4(3-Chloro-4-ethoxy-phenol)

- 1861807-95-5(1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine)

- 2377606-02-3(4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid)

- 61266-71-5((2-methyloxetan-2-yl)methanol)

- 1183652-92-7(1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one)

- 941972-73-2(N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide)

- 2227810-92-4((2R)-2-(4-methoxy-3-nitrophenyl)oxirane)